Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Description
Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22FN3O4 and its molecular weight is 351.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts as an antagonist at the NR2B subtype of the NMDA receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the NMDA receptor by binding to it and blocking the action of glutamate .
Biochemical Pathways
The blockade of the NMDA receptor interrupts the normal flow of electrical signals along the nerve cells in the brain. This disruption can affect various biochemical pathways, particularly those involved in cognitive functions like learning and memory .
Pharmacokinetics
It has been described asorally bioavailable and brain-penetrant . This suggests that the compound can be taken by mouth and can cross the blood-brain barrier to reach its site of action in the brain .
Result of Action
By selectively blocking the NR2B subtype of the NMDA receptor, this compound can modulate the activity of the receptor and influence neuronal communication . This can lead to changes in cognitive processes regulated by these receptors .
Properties
IUPAC Name |
methyl 4-[[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-25-17(24)21-8-6-13(7-9-21)11-20-16(23)15(22)19-10-12-2-4-14(18)5-3-12/h2-5,13H,6-11H2,1H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBLYFLGHTEGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.